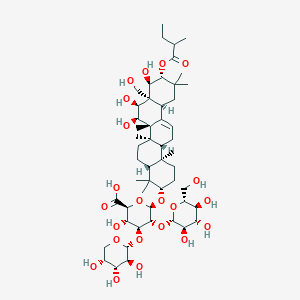
Saniculoside R-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saniculoside R 1 is a new triterpenoid saponin from Sanicula europaea.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Extracts from Sanicula europaea L., containing saniculoside N, a compound closely related to Saniculoside R-1, demonstrated anti-HIV activity. The 50% ethanolic extract of the aerial parts of Sanicula europaea L. showed the highest activity, with rosmarinic acid being the principal active substance (Arda et al., 1997).
Antioxidant Properties
A study on Eryngium alpinum L. (Apiaceae) roots highlighted the radical scavenging properties of R-(+)-3'-O-beta-D-glucopyranosyl rosmarinic acid, a new derivative of rosmarinic acid, which was found in higher content in the aerial parts of Sanicula europaea L. This compound demonstrated antioxidant capacity, suggesting its potential as a natural antioxidant source (Le Claire et al., 2005).
Pharmacokinetics in Traditional Chinese Medicine
Sanqi, a traditional Chinese medicine, contains notoginsenoside R1, a compound structurally similar to this compound. A study investigated the pharmacokinetic behavior of active constituents like notoginsenoside R1 in Sanqi, providing insights into the absorption and metabolism of such compounds in traditional medicinal use (Xiao-Ming Liu et al., 2013).
Skin Anti-Ageing Potential
Ocimum sanctum Linn., which contains compounds structurally related to this compound, was found to have skin anti-ageing activity. The study focused on anti-collagenase, anti-elastase, and anti-hyaluronidase activities, with rosmarinic acid being a major compound responsible for these effects. This suggests the potential use of this compound in cosmetic and cosmeceutical applications for skin ageing (Chaiyana et al., 2019).
Eigenschaften
CAS-Nummer |
204331-80-6 |
|---|---|
Molekularformel |
C52H84O22 |
Molekulargewicht |
1061.22 |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-((2-methylbutanoyl)oxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-4-(((2R,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C52H84O22/c1-10-21(2)43(67)74-41-40(64)52(20-54)23(17-47(41,3)4)22-11-12-27-49(7)15-14-28(48(5,6)26(49)13-16-50(27,8)51(22,9)38(62)39(52)63)70-46-37(73-45-33(60)31(58)30(57)25(18-53)69-45)35(34(61)36(72-46)42(65)66)71-44-32(59)29(56)24(55)19-68-44/h11,21,23-41,44-46,53-64H,10,12-20H2,1-9H3,(H,65,66)/t21?,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34-,35-,36-,37+,38-,39+,40-,41-,44+,45-,46+,49-,50+,51-,52-/m0/s1 |
InChI-Schlüssel |
ARQLEOCMMPMRQH-ULDGSTSNSA-N |
SMILES |
CCC(C(O[C@H]1[C@@H]([C@@]2([C@@H]([C@@H]([C@@]3(C([C@@H]2CC1(C)C)=CC[C@@H]4[C@]5(CC[C@@H](C(C)([C@@H]5CC[C@@]34C)C)O[C@@H]6O[C@H](C(O)=O)[C@H]([C@@H]([C@H]6O[C@@H]7O[C@@H]([C@H]([C@@H]([C@H]7O)O)O)CO)O[C@H]8OC[C@H]([C@H]([C@@H]8O)O)O)O)C)C)O)O)CO)O)=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Saniculoside R 1; Saniculoside R-1; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)








![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)



